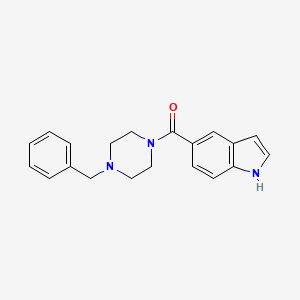
(4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone typically involves the reaction of 4-benzylpiperazine with an appropriate indole derivative under controlled conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage between the piperazine and indole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone involves its interaction with specific molecular targets, such as the 5-HT3 receptor. By binding to this receptor, the compound can modulate serotonergic transmission, which is crucial in the management of psychiatric disorders like depression and anxiety . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence serotonin levels in the brain is a key aspect of its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: A compound with a similar piperazine core but different substituents, leading to distinct biological activities.
Uniqueness
(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone is unique due to its specific combination of a benzyl-substituted piperazine ring and an indole moiety. This structure imparts unique pharmacological properties, particularly its potential as a 5-HT3 receptor antagonist, which distinguishes it from other similar compounds.
Properties
CAS No. |
353522-46-0 |
|---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1H-indol-5-yl)methanone |
InChI |
InChI=1S/C20H21N3O/c24-20(18-6-7-19-17(14-18)8-9-21-19)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16/h1-9,14,21H,10-13,15H2 |
InChI Key |
FNQKXOYJSHQLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


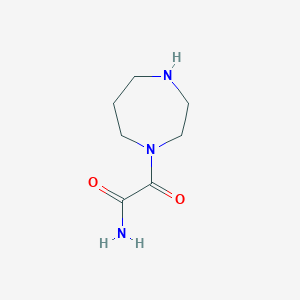
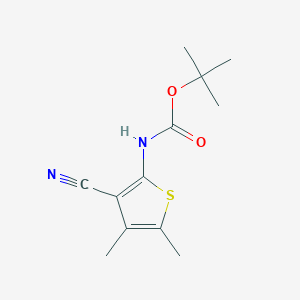
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)

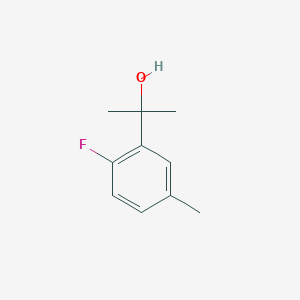
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)
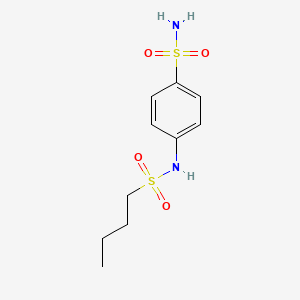
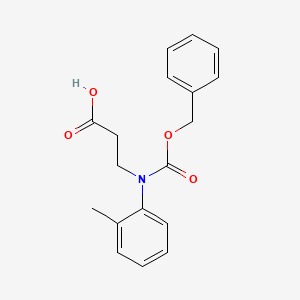
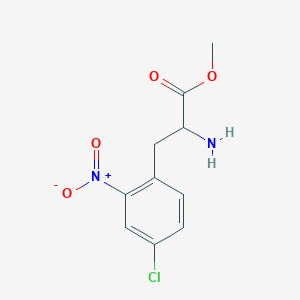
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
